molecular formula C25H27N3O3 B2575430 (E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide CAS No. 1334377-16-0

(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide

Cat. No. B2575430
CAS RN: 1334377-16-0
M. Wt: 417.509
InChI Key: RIGBNWYJCCTSDM-SLEBQGDGSA-N
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Description

(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The three-component reaction of alkyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetates, isatins, and 1,3-indanedione in ethanol in the presence of acetic acid afforded various spiro compounds with high diastereoselectivity. A plausible reaction mechanism was proposed for the formation of these spiro compounds, which are relevant for understanding the synthesis and structural analysis of related compounds (Sun et al., 2020).

Biological Activities and Applications

  • A novel series of spiro compounds with biologically active sulfonamide derivatives demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. These findings highlight the potential therapeutic applications of spiro compounds in addressing bacterial infections (Hafez et al., 2016).

Material Science and Catalysis

  • Cross-linked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 served as an efficient catalyst for the synthesis of spiro[pyrazoloquinoline-oxindoles] and spiro[chromenopyrazolo-oxindoles], demonstrating the utility of spiro compounds in catalysis and material science applications (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Photochromic Properties

  • The study of annelated spiro[fluorene-chromenes] explored the effect of introducing a spiro-C atom into the pyran ring on the photochromic properties of chromenes, suggesting applications in the development of photoresponsive materials (Aldoshin et al., 1998).

Chemoselective Synthesis

  • Efficient construction of chiral spiro[benzo[g]chromene-oxindole] derivatives via organocatalytic asymmetric cascade cyclization showcased the synthesis of spiro compounds with high yield and enantioselectivity. These derivatives exhibited excellent antiproliferative activity against cancer cell lines, indicating their potential in medicinal chemistry and drug development (Pan et al., 2014).

properties

IUPAC Name

1-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-14-23(27-28-24(29)26-19-8-4-2-5-9-19)30-22-16-21-18(15-20(17)22)10-13-25(31-21)11-6-3-7-12-25/h2,4-5,8-9,14-16H,3,6-7,10-13H2,1H3,(H2,26,28,29)/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGBNWYJCCTSDM-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC(=O)NC2=CC=CC=C2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\NC(=O)NC2=CC=CC=C2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide

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